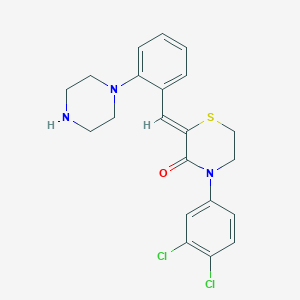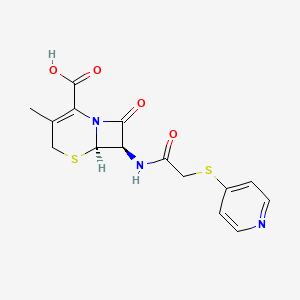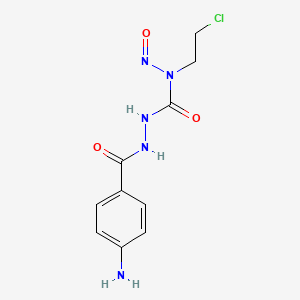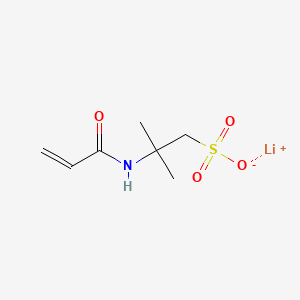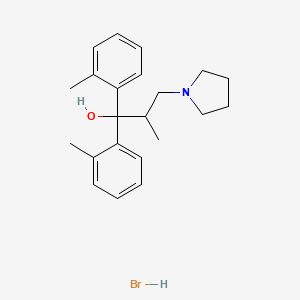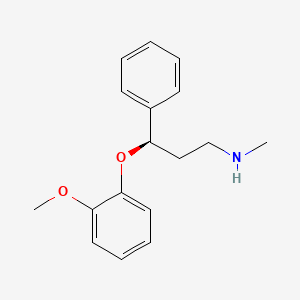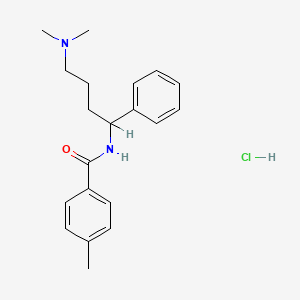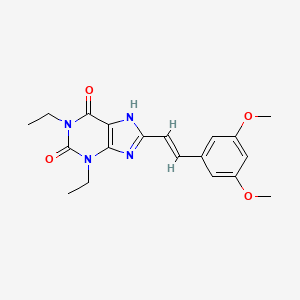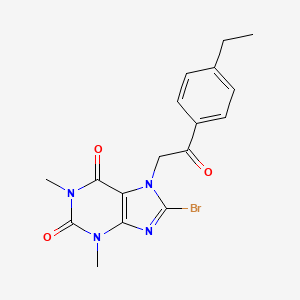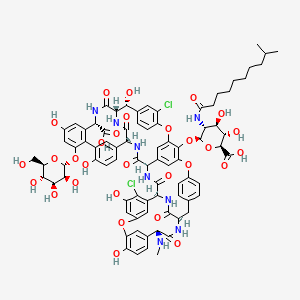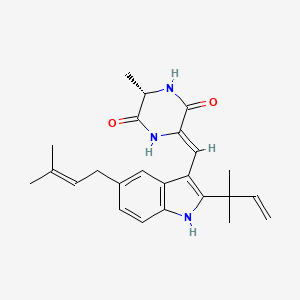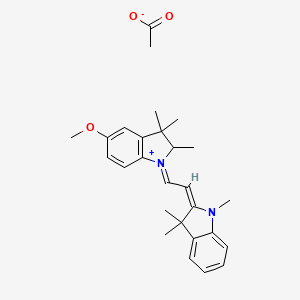
2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate typically involves multi-step organic reactions. The starting materials are usually indole derivatives, which undergo a series of reactions including alkylation, methoxylation, and vinylation. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced indole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives such as:
- 2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)ethyl)-1,3,3-trimethyl-3H-indolium acetate
- 2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)propyl)-1,3,3-trimethyl-3H-indolium acetate
Uniqueness
The uniqueness of 2-(2-(2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indol-1-yl)vinyl)-1,3,3-trimethyl-3H-indolium acetate lies in its specific chemical structure, which imparts unique properties and activities compared to other similar compounds. These properties may include specific binding affinities, reactivity, and biological activities.
Propriétés
Numéro CAS |
83949-82-0 |
|---|---|
Formule moléculaire |
C27H34N2O3 |
Poids moléculaire |
434.6 g/mol |
Nom IUPAC |
5-methoxy-2,3,3-trimethyl-1-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-2H-indol-1-ium;acetate |
InChI |
InChI=1S/C25H31N2O.C2H4O2/c1-17-24(2,3)20-16-18(28-7)12-13-22(20)27(17)15-14-23-25(4,5)19-10-8-9-11-21(19)26(23)6;1-2(3)4/h8-17H,1-7H3;1H3,(H,3,4)/q+1;/p-1 |
Clé InChI |
WNXQKWADOSVZGV-UHFFFAOYSA-M |
SMILES isomérique |
CC1C(C2=C([N+]1=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C=CC(=C2)OC)(C)C.CC(=O)[O-] |
SMILES canonique |
CC1C(C2=C([N+]1=CC=C3C(C4=CC=CC=C4N3C)(C)C)C=CC(=C2)OC)(C)C.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



